1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-
1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-
Brand Name:
Vulcanchem
CAS No.:
102071-87-4
VCID:
VC20804738
InChI:
InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3
SMILES:
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2
Molecular Formula:
C18H26N2O3
Molecular Weight:
318.4 g/mol
1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-
CAS No.: 102071-87-4
Cat. No.: VC20804738
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102071-87-4 |
|---|---|
| Molecular Formula | C18H26N2O3 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-(2-methylpiperidin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3 |
| Standard InChI Key | ZHNLBPRYSWJOSV-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
| Canonical SMILES | CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator